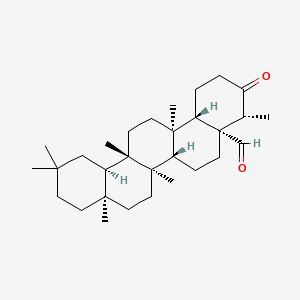
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde is a pentacyclic triterpenoid compound. It is part of the friedelane family of triterpenoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a ketone group at the third position and an aldehyde group at the twenty-fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde typically involves the oxidation of friedelane derivatives. One common method is the oxidation of friedelin using reagents such as chromium trioxide or pyridinium chlorochromate. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective oxidation at the desired positions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. it can be extracted from natural sources such as the stem bark of certain plants like Dichapetalum barteri and Euonymus revolutus . The extraction process involves solvent extraction followed by chromatographic purification to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: 3-Oxo-D:A-friedooleanan-24-oic acid.
Reduction: 3-Hydroxy-D:A-friedooleanan-24-al and 3-Oxo-D:A-friedooleanan-24-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other triterpenoid derivatives.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of (4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde involves its interaction with various molecular targets and pathways. It has been shown to modulate the AMPK-mTOR signaling pathway, which plays a crucial role in cellular metabolism and autophagy . This modulation can lead to enhanced autophagic activity, which is beneficial in conditions such as cancer and neurodegenerative diseases.
Comparación Con Compuestos Similares
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde can be compared with other similar compounds in the friedelane family, such as:
Friedelin: A precursor to this compound, known for its anti-inflammatory and antibacterial properties.
3β-Friedelinol: A reduced derivative of friedelin with significant pharmacological potential, including antiviral and cytotoxic activities.
DA-Friedooleanan-3-one: Another friedelane triterpenoid with similar biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
15353-29-4 |
|---|---|
Fórmula molecular |
C30H48O2 |
Peso molecular |
440.712 |
Nombre IUPAC |
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O2/c1-20-21(32)8-9-23-27(5)15-17-29(7)24-18-25(2,3)12-13-26(24,4)14-16-28(29,6)22(27)10-11-30(20,23)19-31/h19-20,22-24H,8-18H2,1-7H3/t20-,22-,23-,24+,26+,27+,28+,29-,30-/m0/s1 |
Clave InChI |
LIFGKMHMMUBVJK-LRHYEFMFSA-N |
SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C=O |
Sinónimos |
3-Oxo-D:A-friedooleanan-24-al |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



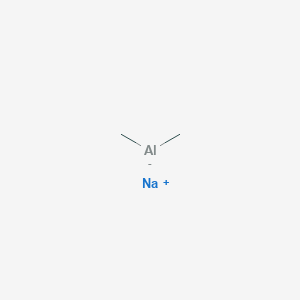
![[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate](/img/structure/B578859.png)

![[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-5-(1,3-dithiolan-2-yl)pentyl] acetate](/img/structure/B578862.png)
![N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylacetamide](/img/structure/B578866.png)
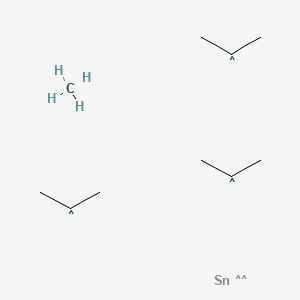
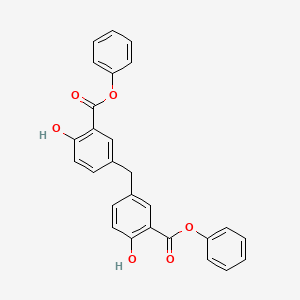
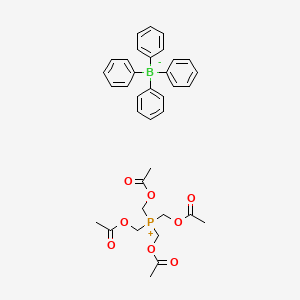
![(1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol](/img/structure/B578873.png)
